molecular formula C10H9ClO4 B14059756 7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one CAS No. 3261-06-1

7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one

Cat. No.: B14059756
CAS No.: 3261-06-1
M. Wt: 228.63 g/mol
InChI Key: LXAQGDPMKKHFKF-UHFFFAOYSA-N
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Description

7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique chloro and methoxy substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one typically involves the following steps:

    Starting Materials: The synthesis may begin with a suitable benzofuran precursor.

    Chlorination: Introduction of the chloro group at the 7th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy groups at the 4th and 6th positions can be introduced using methanol in the presence of a base like sodium methoxide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of hydroxy derivatives.

    Substitution: The chloro group may be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thiol-substituted benzofurans.

Scientific Research Applications

Chemistry

In chemistry, 7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one may be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound could be studied for its potential effects on various biological pathways and its interactions with biomolecules.

Medicine

Potential therapeutic applications may include its use as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, it may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethoxy-1-benzofuran-3(2h)-one: Lacks the chloro substituent.

    7-Chloro-1-benzofuran-3(2h)-one: Lacks the methoxy substituents.

Uniqueness

The presence of both chloro and methoxy groups in 7-Chloro-4,6-dimethoxy-1-benzofuran-3(2h)-one may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

3261-06-1

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

7-chloro-4,6-dimethoxy-1-benzofuran-3-one

InChI

InChI=1S/C10H9ClO4/c1-13-6-3-7(14-2)9(11)10-8(6)5(12)4-15-10/h3H,4H2,1-2H3

InChI Key

LXAQGDPMKKHFKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C(=O)CO2)Cl)OC

Origin of Product

United States

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